molecular formula C7H13NO B1422194 6-Oxaspiro[2.5]octan-1-amine CAS No. 1250756-65-0

6-Oxaspiro[2.5]octan-1-amine

Cat. No.: B1422194
CAS No.: 1250756-65-0
M. Wt: 127.18 g/mol
InChI Key: DZKJNOMPBWITCE-UHFFFAOYSA-N
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Description

General Significance of Spirocyclic Architectures in Contemporary Organic Chemistry

Spirocyclic systems, defined by their unique structure where two rings are connected by a single, shared carbon atom, are of increasing importance in modern organic chemistry. rsc.org This shared sp³-hybridized carbon atom forces the planes of the two rings into a nearly orthogonal orientation, creating a distinct and rigid three-dimensional structure. rsc.org This inherent three-dimensionality is a key feature that distinguishes spirocycles from their flatter, monocyclic, or aromatic counterparts. rsc.orgontosight.ai

In fields like drug discovery and materials science, the introduction of a spirocyclic scaffold into a molecule can confer significant advantages. rsc.orgwalshmedicalmedia.comresearchgate.net These architectures can lead to improved physicochemical properties such as enhanced metabolic stability and better aqueous solubility when compared to simpler planar structures. rsc.orgontosight.ai The rigid framework of spirocycles provides a dense scaffold that allows for the precise positioning of functional groups in three-dimensional space, which is a valuable attribute for designing molecules that can interact specifically with biological targets like enzymes or receptors. rsc.orgontosight.ai The novelty of these structures also allows researchers to explore new areas of chemical space and develop novel intellectual property. rsc.orge-bookshelf.de Consequently, spirocyclic motifs are increasingly recognized as "privileged scaffolds" in medicinal chemistry, prompting significant advances in synthetic methodologies to construct them efficiently and stereoselectively. rsc.orgresearchgate.netthieme-connect.com

Structural Characteristics and Nomenclature of the 6-Oxaspiro[2.5]octane Scaffold

The name 6-Oxaspiro[2.5]octan-1-amine precisely describes the molecule's structure. Following IUPAC nomenclature for spiro compounds, "spiro" indicates the presence of a single shared carbon atom. The numbers in the brackets, [2.5], denote the number of carbon atoms in each ring linked to the central spiro-carbon. In this case, it signifies a three-membered ring (cyclopropane, with 2 carbons besides the spiro atom) and a six-membered ring (with 5 carbons besides the spiro atom).

The term "oxa" indicates that a carbon atom in the ring system has been replaced by an oxygen atom, and the prefix "6-" specifies the position of this heteroatom within the larger ring. The suffix "-octane" refers to the total number of atoms (seven carbons and one oxygen) in both rings. Finally, "-1-amine" indicates that a primary amine group (NH₂) is attached to the carbon at position 1, which is part of the cyclopropane (B1198618) ring. It is worth noting that systematic IUPAC naming can sometimes result in different numbering; for instance, the (S)-enantiomer is also named (2S)-6-oxaspiro[2.5]octan-2-amine in some databases. nih.gov

The core structure is a tetrahydropyran (B127337) ring fused to a cyclopropane ring via a spiro junction. This combination imparts a unique conformational rigidity and defined spatial arrangement of its substituent amine group.

Table 1: Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₇H₁₃NO nih.govcymitquimica.comnih.govsigmaaldrich.com
Molecular Weight ~127.18 g/mol nih.govcymitquimica.com
CAS Number 1250756-65-0 (for the racemate) cymitquimica.comsigmaaldrich.com
Monoisotopic Mass 127.099714038 Da nih.gov
Topological Polar Surface Area 38.3 Ų nih.gov

| InChIKey | DZKJNOMPBWITCE-UHFFFAOYSA-N | cymitquimica.comuni.lu |

Historical Context and Evolution of Research on Spirocyclic Amines

Research interest in spiro compounds has grown exponentially since the middle of the 20th century. e-bookshelf.de While early work focused on their synthesis and unique structural properties, the application of spirocycles, particularly spirocyclic amines, in medicinal chemistry has seen a dramatic surge in the last two decades. walshmedicalmedia.comnih.gov This is evidenced by the fact that over half of all clinically approved drugs containing a spirocycle were approved in the 21st century. nih.gov

The synthesis of spirocyclic amines has evolved significantly. Early methods often involved multi-step sequences, but modern organic chemistry has introduced more efficient strategies. researchgate.net These include intramolecular cyclizations, multi-component reactions, and various catalytic processes designed to create the challenging spiro quaternary carbon center with high control over stereochemistry. walshmedicalmedia.comthieme-connect.comwhiterose.ac.uk The development of sterically hindered spirocyclic amines and their corresponding nitroxide radicals has also been a notable area of research, driven by their utility as spin probes and catalysts. mdpi.com The growing body of literature, including dedicated reviews on the synthesis of specific classes like spiropiperidines, highlights the continuous effort to build diverse libraries of these complex amines for screening in drug discovery programs. whiterose.ac.uk

Overview of the Chemical Compound this compound's Place in Research

The chemical compound this compound is primarily positioned in the academic and industrial research landscape as a synthetic building block. enaminestore.com Its value lies not as an end-product with a direct application, but as a versatile starting material or intermediate for the construction of more complex, novel molecules. enaminestore.com

Its frequent appearance in the catalogs of chemical suppliers indicates its commercial availability for research and development purposes. sigmaaldrich.comambeed.combldpharm.com The structure of this compound offers a unique three-dimensional scaffold that is attractive to medicinal chemists seeking to move beyond traditional flat aromatic structures. The primary amine handle provides a convenient point for chemical modification, allowing for its incorporation into larger molecules through standard reactions like amidation or reductive amination.

The existence of various derivatives further underscores its role as a foundational scaffold. For example, related compounds such as 6-Oxaspiro[2.5]octane-1-carboxylic acid, 2-{6-oxaspiro[2.5]octan-1-yl}ethan-1-amine, and N''-({6-oxaspiro[2.5]octan-1-yl}methyl)guanidine are also documented as research chemicals. enaminestore.comsigmaaldrich.commolport.com This suggests that the 6-oxaspiro[2.5]octane core is a useful motif for generating libraries of diverse compounds for screening in areas like drug discovery. In essence, the place of this compound in research is that of a tool—a specialized component used by synthetic chemists to build the next generation of complex functional molecules.

Table 2: Mentioned Compounds

Compound Name Molecular Formula
This compound C₇H₁₃NO
(S)-6-Oxaspiro[2.5]octan-1-amine C₇H₁₃NO
6-Oxaspiro[2.5]octane-5,7-dione C₇H₈O₃
6-Oxaspiro[2.5]octane-1-carboxylic acid C₈H₁₂O₃
2-{6-oxaspiro[2.5]octan-1-yl}ethan-1-amine C₉H₁₇NO

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[2.5]octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKJNOMPBWITCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Oxaspiro 2.5 Octan 1 Amine and Its Core Scaffolds

Strategies for the Construction of the Spiro[2.5]octane Core

Cyclopropanation Reactions Leading to the Spiro[2.5] System

A primary strategy for constructing the spiro[2.5]octane system is through the cyclopropanation of a pre-existing six-membered oxygen heterocycle. The Johnson-Corey-Chaykovsky reaction is a powerful method for this transformation, utilizing sulfur ylides to convert ketones into the corresponding spiro-fused cyclopropanes (as epoxides) or α,β-unsaturated ketones into spiro-fused cyclopropanes. nrochemistry.comorganic-chemistry.orgwikipedia.org

The reaction typically begins with the in situ generation of a sulfur ylide, such as dimethyloxosulfonium methylide (Corey's ylide), by deprotonating a sulfonium (B1226848) salt with a strong base. adichemistry.com When applied to a dihydro-2H-pyran-4(3H)one precursor, the ylide acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate undergoes an intramolecular displacement of the dimethyl sulfoxide (B87167) leaving group to form the spirocyclic oxirane, which is the 6-oxaspiro[2.5]octane core. wikipedia.org

A related approach involves the reaction of sulfur ylides with α,β-unsaturated carbonyls (enones). In this variation, stabilized sulfoxonium ylides preferentially undergo a 1,4-conjugate addition to the enone, followed by ring closure to yield a cyclopropane (B1198618) ring, a process known as Michael-Initiated Ring Closure (MIRC). organic-chemistry.orgadichemistry.com

Table 1: Key Features of Corey-Chaykovsky Cyclopropanation for Spirocycle Synthesis

Feature Description Reference
Reactants Ketone (e.g., dihydro-2H-pyran-4(3H)one) and a Sulfur Ylide (e.g., dimethyloxosulfonium methylide) organic-chemistry.org
Mechanism Nucleophilic addition of the ylide to the carbonyl, followed by intramolecular substitution to form the three-membered ring. wikipedia.org
Product Spiro-fused oxirane (epoxide) or cyclopropane. wikipedia.orgadichemistry.com
Key Advantage High efficiency and functional group tolerance for the formation of strained three-membered rings. nrochemistry.com

A patented synthesis for a related compound, 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, exemplifies this approach starting from a substituted cyclohexanone, demonstrating the industrial applicability of the Corey-Chaykovsky reaction for creating such spiro systems. google.com

Intramolecular Cyclization Approaches for Oxaspiro Ring Formation

Intramolecular cyclization offers a powerful alternative for constructing the oxaspiro scaffold, wherein a suitably functionalized acyclic or cyclic precursor undergoes ring closure. This can involve the formation of either the tetrahydropyran (B127337) or the cyclopropane ring. For instance, a precursor containing a cyclopropyl (B3062369) group and a tethered hydroxyl group could be cyclized under acidic or basic conditions to form the tetrahydropyran ring onto the existing cyclopropane.

Research on related spirocyclic systems demonstrates the feasibility of this approach. The synthesis of spiro[2.5]octane-5,7-dione, a carbocyclic analogue, can be achieved through a route involving an intramolecular cyclization of a carbanion. researchgate.net In the context of oxacycles, acid-catalyzed intramolecular cyclization of 1,4-diketones has been shown to produce pyran-based structures, indicating that with appropriate precursors, this method can be adapted for oxaspirocycle formation. mdpi.com The key to this strategy is the design of a precursor that positions the reacting functional groups for regioselective ring closure to the desired spirocyclic ether.

Ring-Closing Metathesis (RCM) in Spirocyclic Ether Synthesis

Ring-closing metathesis (RCM) has emerged as a robust tool for the synthesis of unsaturated rings, including oxygen heterocycles. wikipedia.orgharvard.edu This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a new double bond via the intramolecular reaction of two terminal alkenes, releasing ethylene (B1197577) as a byproduct. wikipedia.org

To construct a 6-oxaspiro[2.5]octane scaffold, a precursor containing a cyclopropane ring with two appended alkenyl chains, one of which is attached via an ether linkage, would be required. The RCM reaction would then form the unsaturated dihydropyran ring fused at the spiro center. This method is particularly valuable for its high functional group tolerance. harvard.edu A notable application of this strategy is the tandem ring-opening/ring-closing metathesis approach to synthesize various oxaspirocycles, highlighting its power in complex molecule synthesis. mdpi.com

Table 2: RCM for Oxaspirocycle Synthesis

Catalyst Type Precursor Requirement Key Outcome Reference
Grubbs' Catalysts (1st or 2nd Gen) Acyclic diene with an ether linkage and a pre-existing cyclopropane at the desired spiro-center. Formation of an unsaturated spirocyclic ether (dihydro-oxaspiro[2.5]octene). wikipedia.orgmdpi.com
Hoveyda-Grubbs Catalysts Similar diene precursors, often offering different stability and reactivity profiles. Efficient cyclization with potential for catalyst tuning to optimize yield. beilstein-journals.org

Diels-Alder and Related Cycloaddition Reactions in Spirocycle Assembly

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis. wikipedia.orgmasterorganicchemistry.com To generate a spirocyclic system, one of the reactants must contain the spiro center. A common strategy involves using an exo-methylene cyclic compound as the dienophile.

For the 6-oxaspiro[2.5]octane core, a vinylcyclopropane (B126155) derivative could act as the dienophile in a reaction with a suitable diene. More elegantly, a hetero-Diels-Alder reaction could be employed where the oxygen atom is part of the diene or dienophile, directly forming the tetrahydropyran ring. An intramolecular variant of the Diels-Alder reaction has been shown to be particularly effective, for example, in the cycloaddition of a 1-oxaspiro[2.5]octa-5,7-dien-4-one system to assemble a complex polycyclic structure. researchgate.net This demonstrates that the spiro-cyclopropane-ether motif can be stable to the thermal conditions of such cycloadditions.

Stereo- and Enantioselective Synthesis of the 6-Oxaspiro[2.5]octane Scaffold

Introducing chirality into the 6-oxaspiro[2.5]octane scaffold, which contains at least one stereocenter on the cyclopropane ring, requires asymmetric synthesis techniques. The existence of enantiomerically pure derivatives like (S)-6-Oxaspiro[2.5]octane-1-carboxylic acid confirms the successful application of such methods. chemscene.combldpharm.com

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the key stereocenter-forming step, the auxiliary is removed. For the synthesis of an enantiopure 6-oxaspiro[2.5]octane derivative, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor of the cyclopropane ring (e.g., an acrylic acid derivative). Subsequent cyclopropanation would proceed diastereoselectively, controlled by the steric and electronic influence of the auxiliary.

Alternatively, asymmetric catalysis provides a more atom-economical approach. This involves using a chiral catalyst or a metal complex with a chiral ligand to control the stereochemistry of the reaction.

Asymmetric Cyclopropanation : Enantioselective variants of the Corey-Chaykovsky reaction have been developed that use chiral sulfides in a catalytic manner to generate chiral epoxides or cyclopropanes with high enantiomeric excess. organic-chemistry.org

Asymmetric Diels-Alder Reaction : The use of chiral Lewis or Brønsted acid catalysts can induce high enantioselectivity in Diels-Alder reactions to form spirocycles. nih.govacs.org Confined imidodiphosphorimidate (IDPi) catalysts, for example, have been shown to effectively control the stereo- and regioselectivities of spirocyclizing cycloadditions. acs.orgacs.org

Table 3: Strategies for Asymmetric Synthesis of the 6-Oxaspiro[2.5]octane Scaffold

Method Description Example Application Reference
Chiral Auxiliary A recoverable chiral molecule (e.g., Evans oxazolidinone) is attached to the substrate to direct a diastereoselective reaction. Asymmetric alkylation or cyclopropanation of an achiral precursor. scielo.org.mx
Chiral Ligand/Catalyst A chiral ligand coordinates to a metal catalyst, creating a chiral environment that favors the formation of one enantiomer. Ligand-controlled asymmetric Diels-Alder or Corey-Chaykovsky reactions. organic-chemistry.orgacs.org

These methods provide a powerful toolkit for chemists to access specific stereoisomers of 6-oxaspiro[2.5]octan-1-amine and related compounds, which is essential for their application in various fields of chemical research.

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses of Spiro Heterocycles

The asymmetric synthesis of spiro heterocycles has been significantly advanced through the development of both organocatalytic and metal-catalyzed methodologies. These approaches provide powerful tools for establishing the chiral quaternary center inherent to spirocycles with high levels of stereocontrol.

Organocatalysis has emerged as a particularly effective strategy. For instance, bifunctional squaramide catalysts have been successfully employed in Michael/Michael cascade reactions to construct five-membered spirooxindoles, achieving excellent yields and stereoselectivities with up to >99:1 diastereomeric ratio (dr) and 98% enantiomeric excess (ee). nih.gov Similarly, various organocatalytic systems, including those based on chiral phosphoric acids and amines, have been utilized in multicomponent cascade reactions to afford enantioenriched spirooxindoles. bohrium.comrsc.org The synthesis of spiro-cyclopentaneoxindoles has been achieved through different modes of catalysis, such as covalent (amine and N-heterocyclic carbene catalysis) and non-covalent (hydrogen bonding and phase transfer catalysis) methods. rsc.org In the context of forming spiroepoxides, a key feature of the 6-oxaspiro[2.5]octane core, nucleophilic epoxidation of α-ylidenoxindoles using bifunctional organocatalysts like α,α-diphenyl prolinol derivatives has been explored. mdpi.com

Transition metal catalysis offers a complementary and powerful approach. Copper-catalyzed enantioselective carboetherification of alkenols has been shown to produce 5,5-, 5,6-, and 6,6-spirocyclic ethers with up to 99% ee, forming two rings from acyclic precursors in a single step. nih.gov Nickel-catalyzed cascade reactions, such as the borrowing hydrogen cyclization of 1,6-enynes, have enabled the one-pot synthesis of enantioenriched spiroindanones with high regio-, enantio-, and diastereoselectivity. researchgate.net Furthermore, dysprosium (Dy) catalysts have been utilized in asymmetric cascade reactions to assemble complex polycyclic spiroindoline architectures. rsc.org These diverse catalytic systems highlight the broad potential for constructing the spirocyclic core of the target molecule.

Table 1: Comparison of Catalytic Systems for Asymmetric Spiro-Heterocycle Synthesis
Catalytic SystemCatalyst TypeReaction TypeSpirocycle TypeStereoselectivityReference
Bifunctional SquaramideOrganocatalystMichael/Michael CascadeSpirooxindoleHigh (up to >99:1 dr, 98% ee) nih.gov
Chiral Phosphoric AcidsOrganocatalystMulticomponent CascadeSpirooxindoleHigh bohrium.comrsc.org
Copper-Box/PhthalanilMetal CatalystCarboetherificationSpirocyclic EthersHigh (up to 99% ee) nih.gov
Nickel/Chiral LigandMetal CatalystCascade CyclizationSpiroindanoneExcellent researchgate.net
Dysprosium/Chiral LigandMetal CatalystCascade ReactionSpiroindolineGood to Excellent rsc.org

Diastereoselective Approaches to Spirocyclic Precursors

Diastereoselective synthesis is crucial for controlling the relative stereochemistry of multiple stereocenters in spirocyclic systems. One notable method for accessing oxaspirocycles is the intramolecular Piancatelli rearrangement. acs.orgnih.gov This reaction, catalyzed by dysprosium(III) triflate, facilitates the cyclization of alcohols with furans to construct the spirocyclic ether ring system in a highly diastereoselective manner, creating the tertiary stereocenter in a single operation. acs.orgnih.gov

Other strategies involve the diastereoselective construction of carbocyclic spiro-precursors which can be later modified. For example, the enantio- and diastereoselective synthesis of spirocyclic diones has been achieved through asymmetric alkylation and reduction, using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries. rsc.org The resulting diones can serve as versatile intermediates for further elaboration. Additionally, diastereoselective cyclopropanation reactions of 3-diazooxindoles have been developed, providing a direct route to spiro-cyclopropyl systems, which are structurally analogous to the cyclopropane ring in this compound. rsc.org

Table 2: Diastereoselective Methods for Spirocyclic Precursors
MethodCatalyst/ReagentKey TransformationStereocontrolReference
Piancatelli RearrangementDysprosium(III) triflateAlcohol cyclization with furanHigh Diastereoselectivity acs.orgnih.gov
Asymmetric Alkylation/ReductionChiral AuxiliaryFormation of spiro-dionesHigh Diastereo- and Enantioselectivity rsc.org
CyclopropanationRhodium CatalystsReaction of 3-diazooxindolesHigh Diastereoselectivity rsc.org

Introduction of the Amine Functionality at the C-1 Position

The installation of the amine group at the C-1 position of the cyclopropane ring is a critical step in the synthesis of this compound. This can be accomplished through various strategies, including direct amination or the transformation of other functional groups.

Direct Amination Strategies

Direct C-H amination of unactivated sp³-hybridized carbons, such as those on a cyclopropane ring, remains a formidable challenge in synthetic chemistry. However, related strategies involving C-N bond formation can be envisioned. Palladium-catalyzed desymmetric C-N cross-coupling reactions have been reported for the synthesis of boron-stereogenic 3-amino-BODIPYs, demonstrating the potential for creating chiral amines on complex scaffolds. researchgate.net A similar strategy could potentially be adapted for a spirocyclic precursor bearing a leaving group (e.g., a halide) at the C-1 position. Another approach involves nickel-mediated C-H activation using a directing group, which has been used to form primary aromatic amines, though its application to aliphatic spirocycles is not established. researchgate.net

Functional Group Transformations to the Amine Moiety (e.g., from nitriles)

A more common and reliable approach involves the conversion of a precursor functional group, such as a nitrile, into the desired amine. The synthesis of a nitrile intermediate can be achieved through methods like the Strecker reaction on a precursor ketone. mdpi.com Once the nitrile is in place, it can be reduced to the primary amine. youtube.com

Several methods are available for the reduction of nitriles to primary amines. youtube.com A powerful and common method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com An alternative is catalytic hydrogenation, which employs hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. youtube.com This method is often more economical and can be highly effective. youtube.com Borane complexes, like borane-tetrahydrofuran (B86392) (BH₃·THF), also serve as effective reagents for this transformation. youtube.com The choice of reagent can be critical to ensure compatibility with other functional groups in the molecule. For instance, hydrozirconation of nitriles has been used to generate intermediates that lead to spirooxindole amides, showcasing a transformation on a related spirocyclic core. researchgate.netnih.gov

Table 3: Reagents for Nitrile to Amine Transformation
ReagentConditionsAdvantagesDisadvantagesReference
Lithium Aluminum Hydride (LiAlH₄)Ethereal solvent, followed by aqueous workupHighly effective, strong reducing agentReacts with many other functional groups youtube.com
Catalytic Hydrogenation (H₂, Pd/C)H₂ gas, metal catalyst (e.g., Pd, Pt, Ni)Economical, selective for primary aminesMay require high pressure, potential for side reactions youtube.com
Borane-Tetrahydrofuran (BH₃·THF)Ethereal solventEffective under specific conditionsLess commonly used for this specific transformation youtube.com

Stereoselective Installation of the Amino Group

Achieving stereocontrol during the introduction of the amino group is paramount for synthesizing enantiopure target molecules. If the amine is introduced via the reduction of a nitrile or a related functional group on a prochiral center, the use of chiral catalysts or reagents would be necessary.

Asymmetric amination reactions provide a more direct approach. Palladium-catalyzed desymmetric C-N cross-coupling reactions, as mentioned previously, are inherently stereoselective. researchgate.net Another powerful method is the enantioselective Mannich reaction, which can establish the stereochemistry of a newly formed amino-substituted carbon center. rsc.org For instance, a cinchona alkaloid dimer has been used to mediate an asymmetric Mannich reaction, leading to a highly enantioenriched product that was subsequently converted to a spirocyclic β-lactam. rsc.org Such catalyst-controlled strategies could be applied to introduce the C-1 amine with a defined stereochemistry. Alternatively, if a racemic or diastereomeric mixture is produced, resolution techniques or derivatization with a chiral auxiliary followed by separation could be employed.

Tandem and Cascade Reactions in the Synthesis of this compound

Tandem and cascade reactions offer an elegant and efficient approach to building molecular complexity, allowing for the formation of multiple bonds and stereocenters in a single synthetic operation. Such strategies are highly desirable for the synthesis of intricate structures like this compound.

The previously discussed intramolecular Piancatelli rearrangement is a prime example of a cascade reaction that forges the 6-oxaspiro[2.5]octane core diastereoselectively. acs.orgnih.gov Organocatalysis is particularly well-suited for initiating complex cascade sequences. For example, a tandem Michael addition-ring transformation reaction has been used to access diverse spirocyclic oxindoles. rsc.org Similarly, organocatalytic domino Michael/intramolecular Povarov reactions have been developed for the synthesis of spiro[indolin-3,2′-quinoline] scaffolds with excellent diastereo- and enantioselectivity. researchgate.net

For the specific target, a hypothetical cascade reaction could involve an initial Michael addition onto a cyclopropylidene-containing acceptor, followed by an intramolecular cyclization to form the tetrahydropyran ring. If the initial nucleophile contains a masked amine functionality, this would allow for the concurrent construction of the core scaffold and installation of the key functional group, or a direct precursor to it, in a highly efficient manner. The development of such a bespoke tandem reaction would represent a significant step forward in the synthesis of this class of spirocycles.

Mechanistic Investigations and Reactivity Profiles of 6 Oxaspiro 2.5 Octan 1 Amine

Chemical Reactivity of the Spirocyclic Amine System

The chemical behavior of 6-Oxaspiro[2.5]octan-1-amine is dictated by the presence of two key functional groups: a strained three-membered oxirane ring and a nucleophilic primary amine. The high ring tension of the epoxide makes it susceptible to ring-opening reactions, while the amine group provides a site for a multitude of derivatization reactions. This unique combination allows for the synthesis of complex molecular architectures.

The epoxide ring in this compound is characterized by significant bond-angle strain, rendering the carbon atoms electrophilic and highly reactive towards nucleophiles. longdom.org This reactivity is the driving force for ring-opening reactions, which alleviate the ring strain and lead to the formation of more stable, functionalized cyclohexane (B81311) derivatives. longdom.orgchemistrysteps.com

The epoxide ring can be readily opened by a variety of strong heteroatom nucleophiles, such as thiols, and by weak nucleophiles like hydrohalic acids under acidic conditions. chemistrysteps.com In reactions with strong nucleophiles like thiolates (RS-), the reaction typically proceeds via an SN2 mechanism where the nucleophile directly attacks one of the epoxide carbons. longdom.orgchemistrysteps.com This process does not require prior activation of the epoxide.

Conversely, with weak nucleophiles such as hydrohalic acids (e.g., HBr, HCl), the reaction is acid-catalyzed. chemistrysteps.com The epoxide oxygen is first protonated by the acid, forming a better leaving group and activating the epoxide for nucleophilic attack by the halide anion. chemistrysteps.com This acid-catalyzed opening can have a mechanism with characteristics between SN1 and SN2. chemistrysteps.com

The regioselectivity and stereochemistry of the epoxide ring-opening are dependent on the reaction conditions and the nature of the nucleophile.

Under acidic conditions (Weak Nucleophiles): In the case of an unsymmetrical epoxide, the halide anion will attack the more substituted carbon if the reaction has more SN1 character. chemistrysteps.com However, for the symmetrically substituted epoxide in this compound, the attack of the halide will lead to the formation of a trans-halohydrin. longdom.org The stereochemical outcome is consistently an anti-addition of the nucleophile and the hydroxyl group. chemistrysteps.com

Table 1: Regioselectivity and Stereochemistry of Epoxide Ring-Opening

Nucleophile/ConditionMechanism TypeSite of AttackStereochemical OutcomeProduct Class
Thiolate (RS⁻) / BasicSN2Least substituted carbonInversion of configuration (anti-addition)trans-Hydroxy thioether
Hydrohalic Acid (HX) / AcidicSN2-likeEither epoxide carbon (if symmetrical)Inversion of configuration (anti-addition)trans-Halohydrin

The primary amine group in this compound is a potent nucleophile and provides a versatile handle for introducing a wide range of functional groups. This reactivity is frequently exploited in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. myskinrecipes.com For example, the amine can act as a nucleophile in substitution reactions, such as the reaction with 2,6-dibromopyridine, to form new carbon-nitrogen bonds. google.comgoogle.com

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form substituted amines.

This compound is generally stable under recommended storage conditions. cymitquimica.com However, its stability is compromised by certain conditions and reagents.

Conditions to Avoid: Exposure to heat, sparks, and open flames should be avoided. cymitquimica.com

Incompatible Materials: The compound is incompatible with strong oxidizing agents, which can lead to decomposition. cymitquimica.com

pH Sensitivity: The strained epoxide ring is susceptible to acid-catalyzed hydrolysis, particularly in the presence of water, which would lead to the formation of a vicinal diol.

Hazardous Decomposition: While specific data is unavailable, thermal decomposition could potentially release carbon oxides, nitrogen oxides, and other toxic fumes. cymitquimica.com

Ring-Opening Reactions of the Oxirane (Cyclopropane) Moiety

Reaction Mechanisms Elucidation

Understanding the precise mechanisms of reactions involving this compound requires a combination of kinetic, spectroscopic, and computational studies. For epoxide ring-opening reactions, kinetic analyses can help determine the reaction order and the influence of catalyst or nucleophile concentration. nih.gov

Structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining the regioselectivity and stereochemistry of the products, which provides direct insight into the mechanistic pathway. nih.gov For example, the trans-diaxial relationship of substituents in the product of a ring-opening reaction can be confirmed using NMR coupling constants.

Modern mechanistic studies often employ computational chemistry to model reaction pathways. These theoretical calculations can elucidate transition state structures, activation energies, and the electronic factors that govern the reactivity and selectivity observed experimentally, such as the cooperative activation of the epoxide and the nucleophile. nih.gov Isotope labeling studies, for instance using 18O, can also be used to trace the fate of atoms during the reaction and confirm the proposed mechanism. springernature.com

Computational Chemistry Approaches to Reaction Pathways

While specific computational studies on this compound are not extensively documented in publicly available literature, the reactivity of related donor-acceptor cyclopropanes provides a framework for understanding its potential reaction pathways. Computational analyses, such as Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of cyclopropane (B1198618) ring-opening reactions. These studies often focus on identifying transition states and the potential involvement of intermediates like zwitterions.

In analogous systems, the interaction between a donor group (like the amine in this compound) and an acceptor group can polarize the cyclopropane ring, facilitating its opening. Transition state analysis in such systems helps to map the energy landscape of the reaction, determining the activation barriers for various potential pathways. For instance, in the [3+2] cycloaddition reactions of other complex molecules, DFT calculations have been employed to explore the possibility of zwitterionic intermediates. While in some cases, these cycloadditions are found to proceed via a one-step mechanism, the presence of highly polarizing groups can favor a stepwise pathway involving a zwitterionic intermediate. The specific influence of the oxaspirocyclic system on the stability and reactivity of such intermediates in this compound would be a key area for future computational investigation.

Table 1: Computational Approaches to Reaction Pathways

Computational Method Application Potential Insights for this compound
Density Functional Theory (DFT) Calculation of electronic structure and reaction energies. Prediction of reaction mechanisms, transition state geometries, and activation energies for ring-opening reactions.
Transition State Analysis Identification of the highest energy point along a reaction coordinate. Determination of the feasibility of different reaction pathways, such as concerted versus stepwise mechanisms.
Zwitterion Intermediate Analysis Investigation of the stability and role of charge-separated intermediates. Elucidation of the potential for stepwise reaction mechanisms involving zwitterionic species.

Experimental Mechanistic Studies

Isotope labeling studies, for instance by replacing specific hydrogen atoms with deuterium, could be used to trace the fate of atoms during a reaction. This would be particularly valuable in understanding rearrangement processes, such as the opening of the cyclopropane ring. The position of the deuterium label in the product would provide definitive evidence for the mechanism of bond cleavage and formation.

Kinetic analysis , measuring the rate of a reaction under different conditions (e.g., varying temperature, concentration, or solvent), would provide insights into the reaction mechanism. For example, determining the order of the reaction with respect to different reactants can help to build a rate law, which is a mathematical expression of the reaction rate. This information is crucial for understanding the molecularity of the rate-determining step and for distinguishing between different proposed mechanisms.

Intramolecular Processes and Rearrangements

The inherent strain of the cyclopropane ring in this compound is a key driver for its potential intramolecular rearrangements.

Cyclopropane Ring Strain Release Reactions

The cyclopropane ring is characterized by significant ring strain due to its small bond angles, which are compressed to 60° from the ideal 109.5° for sp³ hybridized carbon atoms. This strain makes the C-C bonds in the ring relatively weak and susceptible to cleavage, leading to ring-opening reactions that relieve this strain. In the context of this compound, the presence of the amino group can facilitate this ring opening.

The nitrogen atom's lone pair of electrons can act as an internal nucleophile or be involved in electronic interactions that promote the cleavage of one of the cyclopropane C-C bonds. Such reactions often lead to the formation of more stable, five- or six-membered ring systems. The specific products formed would depend on the reaction conditions and the regioselectivity of the bond cleavage.

Sigmatropic Rearrangements and Cycloadditions within the Spiro System

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. While there is no direct evidence of sigmatropic rearrangements in this compound from the available literature, the structural framework could potentially support such processes under specific conditions. For a sigmatropic rearrangement to occur, a suitable pi-system is generally required, which is not immediately apparent in the saturated ring systems of this molecule. However, reactions that introduce unsaturation could potentially lead to subsequent sigmatropic shifts.

Intramolecular cycloadditions would also likely require the presence of unsaturation within the molecule. The general principles of cycloaddition reactions, such as the [3+2] cycloadditions mentioned earlier, are well-established. In the case of this compound, if a reaction were to generate a transient dipolar or diradical species, it could potentially undergo an intramolecular cycloaddition, though this remains a speculative pathway without further experimental or computational evidence.

Conformational Analysis and Stereochemical Characterization of 6 Oxaspiro 2.5 Octan 1 Amine

Conformational Dynamics of the Spiro[2.5]octane Ring System

The 6-Oxaspiro[2.5]octan-1-amine molecule features a cyclopropane (B1198618) ring fused via a spiro-carbon to a tetrahydropyran (B127337) ring. The conformational behavior of this system is primarily dictated by the puckering of the six-membered tetrahydropyran ring.

Analysis of Ring Puckering and Interconversion Barriers

The conformational landscape of the parent 1-oxaspiro[2.5]octane system has been investigated through computational and spectroscopic studies. semanticscholar.orgrsc.org The tetrahydropyran ring predominantly adopts chair-like conformations to minimize torsional and angular strain. Molecular dynamics simulations have shown that for the closely related 1-oxaspiro[2.5]octane, a complete conformational space consists of eight conformers, with two chair-like forms being predominant at room temperature. semanticscholar.orgrsc.org

Studies on similar spiro[2.5]octane derivatives, such as spiro[2.5]octan-6-ol, have utilized variable-temperature NMR spectroscopy to probe the dynamics of ring inversion. doi.org For spiro[2.5]octan-6-ol, the Arrhenius activation energy for the cyclohexane (B81311) ring inversion was determined to be approximately 14.4 ± 1.3 kcal/mol. doi.org This provides an estimate for the energy barrier separating the axial and equatorial conformers of the tetrahydropyran ring in the 6-oxaspiro[2.5]octane system. The chair conformers with a pseudo-axial orientation of the epoxide ring oxygen atom were found to possess less strain. semanticscholar.orgrsc.org

Table 1: Conformational Energy Data for Related Spiro[2.5]octane Derivatives
CompoundParameterValueMethod
Spiro[2.5]octan-6-olRing Inversion Activation Energy (Ea)14.4 ± 1.3 kcal/molVariable-Temperature NMR doi.org
Spiro[2.5]octan-6-olFree Energy Difference (-ΔG°) at -75°C0.79 kcal/molLow-Temperature PMR Spectra doi.org
1-Oxaspiro[2.5]octanePredominant ConformerChair-likeMolecular Dynamics Simulation semanticscholar.orgrsc.org

Stereochemical Assignment and Absolute Configuration Determination

The spiro-carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. The carbon atom bearing the amine group is also a stereocenter. The determination of the relative and absolute stereochemistry is crucial for understanding its biological activity and for applications in asymmetric synthesis.

Spectroscopic Methods for Stereochemical Elucidation (e.g., Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral Chromatography)

Advanced NMR spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of complex organic molecules. researchgate.netspringernature.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the tetrahydropyran and cyclopropane rings are sensitive to their local electronic environment and spatial orientation. nih.gov Diastereotopic protons within the methylene (B1212753) groups of the tetrahydropyran ring will exhibit different chemical shifts, providing information about the ring's conformation. wordpress.com

Coupling Constants (J-values): Three-bond proton-proton (³JHH) coupling constants are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Analysis of these coupling constants for the tetrahydropyran ring protons can help establish the chair conformation and the relative orientation (axial or equatorial) of substituents. researchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments detect through-space interactions between protons that are close to each other (typically <5 Å). wordpress.com NOE correlations can be used to establish the relative stereochemistry of the amine group with respect to the protons on the tetrahydropyran ring.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, is the primary method for separating the enantiomers of this compound. This technique allows for the analytical quantification of enantiomeric excess (ee) and for the preparative isolation of pure enantiomers, which are essential for further characterization and biological testing.

Table 2: Spectroscopic and Chromatographic Methods for Stereochemical Analysis
TechniqueApplication for this compoundInformation Obtained
¹H NMRAnalysis of chemical shifts and coupling constantsRing conformation, relative orientation of protons nih.gov
¹³C NMRAnalysis of chemical shiftsMolecular symmetry, number of unique carbons nih.gov
2D NOESYDetection of through-space proton interactionsRelative stereochemistry, spatial proximity of groups wordpress.com
Chiral HPLCSeparation of enantiomersEnantiomeric excess (ee), isolation of pure enantiomers

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives (e.g., a hydrochloride salt) can be grown, this technique can unambiguously establish the bond lengths, bond angles, and torsional angles of the molecule. Crucially, for a chiral compound, X-ray crystallography using anomalous dispersion can determine the absolute configuration of all stereocenters. nih.gov This method was successfully used to confirm the absolute configuration of stereoisomers of spirocyclic glutamic acid analogs built on a spiro[3.3]heptane scaffold. nih.gov The resulting crystal structure would serve as an absolute reference point for assigning the stereochemistry determined by other spectroscopic methods.

Chirality Transfer and Control in Synthetic Transformations

The synthesis of enantiomerically pure this compound requires strategies that control the formation of the stereocenters. Chirality transfer is a key concept in asymmetric synthesis where the chirality from a starting material, reagent, or catalyst is relayed to the product.

Role of 6 Oxaspiro 2.5 Octan 1 Amine As a Versatile Synthetic Building Block and Research Probe

Integration into Advanced Organic Synthesis

The aminocyclopropane moiety fused to a tetrahydropyran (B127337) ring in 6-Oxaspiro[2.5]octan-1-amine provides a synthetically tractable platform for the construction of more elaborate molecules. The primary amine serves as a key functional handle for a wide array of chemical transformations, enabling its integration into diverse synthetic pathways.

Spirocyclic frameworks are prevalent in a variety of natural products, and synthetic strategies that incorporate spirocycles are crucial for the total synthesis and generation of natural product analogs. rsc.orgrsc.org While direct examples of this compound in natural product synthesis are not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules. The oxaspiro[2.5]octane core can be envisioned as a key component in the synthesis of analogs of natural products containing spiroether functionalities.

The primary amine of this compound can be readily derivatized to participate in a range of cyclization reactions, leading to the formation of complex heterocyclic scaffolds. For instance, condensation with dicarbonyl compounds or their equivalents can yield novel spirocyclic pyrimidines, imidazoles, or other nitrogen-containing heterocycles. These scaffolds are of significant interest in drug discovery due to their potential to interact with a wide range of biological targets. researchgate.net

Table 1: Potential Heterocyclic Scaffolds Derived from this compound

ReactantResulting HeterocyclePotential Applications
1,3-Dicarbonyl compoundSpirocyclic dihydropyrimidineCalcium channel blockers, antiviral agents
α-HaloketoneSpirocyclic dihydropyrazineEnzyme inhibitors, anticancer agents
IsothiocyanateSpirocyclic thiourea derivativeAntimicrobial agents, GPCR modulators

This table presents hypothetical transformations based on established chemical reactivity of primary amines.

The orthogonal nature of the amine and the ether functionalities within this compound allows for its use in the construction of multifunctional molecules. The amine can be selectively functionalized, for example, through acylation or reductive amination, while the tetrahydropyran ring remains intact. This allows for the introduction of various pharmacophores or reporter groups.

The spirocyclic core imparts a defined three-dimensional geometry, which is a desirable feature in drug design for optimizing interactions with biological targets. tandfonline.combldpharm.comnih.gov By strategically attaching different functional moieties to the amine, multifunctional molecules can be synthesized for applications such as targeted drug delivery or as dual-action therapeutic agents.

Design of Spatially Constrained Molecular Probes

The rigid nature of the spiro[2.5]octane framework makes this compound an attractive scaffold for the design of molecular probes to investigate biological systems. nih.govmdpi.comencyclopedia.pub

Understanding the specific conformations that small molecules adopt when binding to biological targets like receptors and enzymes is crucial for rational drug design. The conformational rigidity of the this compound scaffold can be exploited to "lock" specific pharmacophoric elements in well-defined spatial orientations. enamine.net This allows for the systematic probing of the topological features of a binding site. nih.gov

By synthesizing a series of derivatives where a pharmacophore is attached to the amine group, researchers can investigate how the fixed spatial arrangement of the pharmacophore influences binding affinity and activity. This information is invaluable for elucidating the bioactive conformation of a ligand and for designing more potent and selective drugs. rsc.org

The fixed conformation of the this compound backbone provides a stable platform for conducting structure-reactivity relationship (SRR) studies. By systematically modifying substituents on the tetrahydropyran ring or on the nitrogen atom, the impact of these changes on the molecule's reactivity or biological activity can be assessed with greater confidence, as the influence of conformational flexibility is minimized. nih.govnih.govacs.org

For instance, in the context of enzyme inhibition, the spirocyclic scaffold can be used to position a reactive group (warhead) in a precise orientation for interaction with the active site. SRR studies on such compounds can provide detailed insights into the mechanism of inhibition.

Chemical Derivatization for Libraries of Compound Variants

The amenability of the primary amine in this compound to a wide range of chemical transformations makes it an ideal starting material for the generation of compound libraries for high-throughput screening. acs.orgnih.govlifechemicals.com Techniques such as parallel synthesis can be employed to rapidly create a diverse set of derivatives. acs.org

By reacting this compound with a collection of building blocks like carboxylic acids (to form amides), aldehydes or ketones (to form imines and subsequently secondary amines), or sulfonyl chlorides (to form sulfonamides), a library of compounds with diverse physicochemical properties and three-dimensional shapes can be generated. The spirocyclic core ensures that these libraries explore a unique and sp³-rich region of chemical space, which is often underrepresented in traditional compound collections. nih.govresearchgate.netsigmaaldrich.com

Table 2: Exemplary Reactions for Library Synthesis with this compound

Reagent ClassReaction TypeResulting Functional Group
Carboxylic AcidsAmide CouplingAmide
Aldehydes/KetonesReductive AminationSecondary/Tertiary Amine
Sulfonyl ChloridesSulfonylationSulfonamide
IsocyanatesAdditionUrea
Acyl ChloridesAcylationAmide

This systematic derivatization allows for the exploration of structure-activity relationships and the identification of lead compounds with desired biological activities. nih.govresearchgate.net

Chemical Modifications of the Amine Functionality (e.g., acylation, alkylation)

No specific studies detailing the acylation or alkylation of this compound have been found in the scientific literature. While primary amines are generally reactive towards acylating and alkylating agents, the specific reaction conditions, yields, and the properties of the resulting amide or secondary/tertiary amine derivatives of this compound have not been documented.

Transformations on the Oxaspiro Ring System

There is a lack of published research specifically investigating transformations of the oxaspiro ring system in this compound. General principles of epoxide chemistry suggest that the oxirane ring could undergo nucleophilic ring-opening reactions under acidic or basic conditions, as well as rearrangements. However, without experimental data for this specific substrate, any discussion of regioselectivity, stereoselectivity, and the influence of the amine functionality on these reactions would be purely speculative.

Emerging Research Directions and Future Perspectives on 6 Oxaspiro 2.5 Octan 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex spirocycles, particularly those containing multiple strained rings like 6-oxaspiro[2.5]octan-1-amine, presents a significant challenge that demands innovative synthetic strategies. While a direct, documented synthesis for this exact molecule is not prevalent, progress in the synthesis of related spirocyclic oxetanes provides a clear roadmap for future development.

Key established methods for constructing the oxetane (B1205548) ring include intramolecular cyclizations and [2+2] cycloadditions, such as the Paternò-Büchi reaction. beilstein-journals.orgrsc.org More contemporary approaches focus on sustainability and efficiency. The development of synthetic routes for analogous 4-oxaspiro[2.3]hexanes, for instance, has been achieved through the Simmons-Smith cyclopropanation of 2-methyleneoxetanes. nih.govnih.gov This suggests a plausible retrosynthetic pathway for this compound, which could involve the cyclopropanation of an appropriate exocyclic methylene (B1212753) oxetane precursor, followed by functional group manipulation to install the amine.

Future research will likely focus on cascade reactions that can build the core structure in a single step and on catalytic methods that ensure high stereoselectivity. The development of enantioselective routes is particularly crucial for potential applications in medicinal chemistry and catalysis.

Table 1: Potential Synthetic Strategies for this compound and Related Structures

Synthetic Strategy Description Key Intermediates Potential Advantages
Paternò-Büchi Reaction A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. beilstein-journals.orgrsc.org Cyclic ketones, functionalized alkenes Access to functionalized spirocyclic oxetanes.
Simmons-Smith Cyclopropanation Reaction of an alkene with a carbenoid (typically generated from diiodomethane (B129776) and a zinc-copper couple) to form a cyclopropane (B1198618). nih.govnih.gov 2-Methyleneoxetanes A reliable method for installing the cyclopropane ring onto an existing oxetane precursor.
Intramolecular C-H Functionalization Direct conversion of sp³ alcohols into oxetanes under mild conditions, streamlining synthetic routes. Polycyclic alcohols High step economy and applicability to complex molecules.
Ring-Opening Cyclization Reaction of a spirocyclopropane dione (B5365651) with a primary amine to form a new heterocyclic system. elsevierpure.com Spirocyclopropane diones, primary amines Potential for novel rearrangements and construction of nitrogen-containing heterocycles.

| Iodocyclization | An intramolecular reaction using iodine to induce cyclization, which has been successfully applied to generate oxa-spirocycles. rsc.org | Unsaturated alcohols | Provides access to a diversity of functionalized oxa-spirocyclic cores. rsc.org |

Exploration of Underexplored Reactivity Profiles

The reactivity of this compound is dominated by the significant ring strain inherent in both the oxetane (approx. 106 kJ/mol) and cyclopropane moieties. researchgate.net This stored energy can be harnessed to drive unique chemical transformations not accessible to less strained systems. nih.gov While simple oxetanes undergo ring-opening with nucleophiles, the presence of the adjacent spiro-cyclopropyl group is expected to profoundly influence this reactivity. nih.gov

Future research should investigate:

Lewis Acid-Mediated Rearrangements: Highly strained systems like oxaspiro[2.3]hexanes are known to undergo substituent-dependent rearrangements in the presence of Lewis acids like BF₃·Et₂O. nih.gov Similar treatment of this compound could lead to novel carbocyclic or heterocyclic scaffolds through selective bond cleavage and migration, driven by the release of strain.

Regioselectivity of Ring-Opening: Nucleophilic attack on the oxetane ring is a characteristic reaction. The key question for this molecule is how the electronic and steric properties of the spiro-cyclopropylamine moiety direct the regioselectivity of this attack. Investigations using a variety of nucleophiles under different conditions (acidic, basic, neutral) will be crucial to map its reactivity.

Reactivity of the Amine: Standard amine chemistry (e.g., acylation, alkylation, sulfonylation) should be explored to understand how the unique steric environment of the spirocyclic core affects the nucleophilicity and basicity of the primary amine.

Intramolecular Transformations: The proximity of the amine to the strained rings could facilitate novel intramolecular reactions, potentially leading to complex bridged or fused ring systems upon activation.

Table 2: Comparison of Reactivity Profiles

Feature Simple Oxetanes This compound (Predicted)
Driving Force for Reactivity Moderate ring strain. researchgate.net High combined ring strain from both oxetane and cyclopropane rings. nih.gov
Ring-Opening Occurs with various nucleophiles, often requiring activation. researchgate.net Expected to be more facile due to higher strain; regioselectivity influenced by the cyclopropylamine (B47189) group.
Rearrangements Less common without specific activating groups. Prone to Lewis acid-catalyzed rearrangements to release strain, potentially leading to cyclopentanone (B42830) or other ring-expanded products. nih.gov

| Amine Reactivity | N/A | Nucleophilicity and basicity may be sterically hindered or electronically influenced by the adjacent strained rings. |

Advanced Computational Chemistry in Predicting Reactivity and Stereoselectivity

Given the complex and strained nature of this compound, computational chemistry is an indispensable tool for predicting its behavior and guiding experimental work. Density Functional Theory (DFT) and ab initio methods can provide deep insights into the molecule's structure and reaction mechanisms. rsc.org

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred conformations of the spirocyclic system and the rotational barriers of the aminomethyl group is fundamental to understanding its reactivity. researchgate.net

Transition State Modeling: Calculating the energy barriers for various potential reaction pathways, such as different modes of oxetane ring-opening or rearrangements, can predict the most likely products under given conditions. acs.org This is particularly valuable for stereoselective reactions, where the energies of diastereomeric transition states can be compared. acs.org

Elucidation of Reaction Mechanisms: For complex transformations, computational studies can map the entire reaction coordinate, identifying intermediates and transition states that are difficult to detect experimentally. rsc.org For instance, Intrinsic Reaction Coordinate (IRC) calculations can confirm the connection between a calculated transition state and the corresponding reactants and products. acs.org

Analysis of Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be used to understand how electronic factors, such as hyperconjugation and electrostatic interactions, influence reaction barriers and regioselectivity. acs.org

Table 3: Application of Computational Methods to this compound

Computational Method Target of Investigation Potential Insights
Density Functional Theory (DFT) Reaction pathways, transition state energies. rsc.org Prediction of product distribution, regioselectivity, and stereoselectivity.
Ab initio Methods (e.g., MP2, CCSD(T)) High-accuracy single-point energy calculations. rsc.orgacs.org Benchmarking and validating DFT results for critical reaction steps.
Conformational Searching Low-energy ground state geometries. researchgate.net Understanding the steric accessibility of different reactive sites.

| NBO/IRC Analysis | Electronic structure along a reaction path. acs.org | Decomposing reaction barriers into steric, electronic, and orbital interaction components. |

Integration of this compound into Catalytic Cycles and Methodologies

The rigid, three-dimensional structure of this compound makes it an attractive candidate for applications in asymmetric catalysis, either as a ligand for a metal catalyst or as an organocatalyst itself.

As a Chiral Ligand: If prepared in an enantiomerically pure form, the amine can serve as a coordinating group for transition metals. The rigid spirocyclic backbone would create a well-defined chiral pocket around the metal center, potentially inducing high enantioselectivity in reactions such as hydrogenations, cross-couplings, or cycloadditions. The combination of organocatalysis with transition metal catalysis is a powerful strategy for constructing complex chiral molecules. nih.gov

As an Organocatalyst: Chiral primary and secondary amines are cornerstones of organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. rsc.org The unique steric environment provided by the 6-oxaspiro[2.5]octane scaffold could offer novel selectivity compared to established proline- or cinchona-based catalysts. Spirocyclic scaffolds have proven effective in organocatalysis, demonstrating superior activity and selectivity in some cases. acs.orgresearchgate.net

As a Structural Motif in Catalyst Design: Beyond direct participation, this amine could be incorporated as a structural element into more complex catalyst architectures. Its rigidity and defined stereochemistry could be used to control the positioning of other catalytic groups, influencing the outcome of a reaction.

Table 4: Potential Catalytic Roles of this compound

Catalysis Type Mode of Action Potential Reactions Key Molecular Feature
Transition Metal Catalysis Acts as a chiral ligand coordinating to a metal center. Asymmetric hydrogenation, allylic alkylation, cross-coupling. Rigid spirocyclic scaffold creating a defined chiral environment.
Aminocatalysis Forms chiral enamine or iminium ion intermediates with carbonyl compounds. rsc.org Aldol reactions, Michael additions, Mannich reactions. Primary amine functionality on a sterically demanding and rigid backbone.

| Brønsted Acid/Base Catalysis | The amine group can act as a general base or, in its protonated form, as a general acid. | Reactions requiring proton transfer; hydrogen-bond-directed catalysis. | Basicity of the amine group and its ability to form hydrogen bonds. |

Q & A

Q. What are the established synthetic routes for 6-Oxaspiro[2.5]octan-1-amine, and how can researchers optimize yields in laboratory settings?

  • Methodological Answer : The synthesis of this compound typically involves cyclization reactions or functional group transformations of spirocyclic precursors. For example, analogous compounds like 1-oxa-2-azaspiro[2.5]octane are synthesized via electrophilic amination using oxaziridines under controlled conditions . Researchers should:
  • Optimize reaction parameters : Use microreactor systems to enhance heat/mass transfer, improving safety and efficiency for exothermic steps .
  • Characterize intermediates : Employ NMR and LC-MS to monitor spirocyclic intermediate formation (e.g., Ethyl 6-oxaspiro[2.5]octane-2-carboxylate ).
  • Purify via chromatography : Use silica gel or preparative HPLC to isolate the amine product, ensuring ≥95% purity for downstream applications .

Q. How should researchers conduct a rigorous literature review to identify gaps in spirocyclic amine chemistry relevant to this compound?

  • Methodological Answer :
  • Database selection : Prioritize PubMed, Reaxys, and SciFinder for spirocyclic amine synthesis, toxicity, and applications. Avoid non-peer-reviewed sources (e.g., ) .
  • Keyword strategy : Combine terms like "spiro[2.5]octane," "amine synthesis," and "microreactor optimization" with Boolean operators.
  • Gap identification : Note limited data on enantioselective synthesis or metabolic pathways of this compound .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer :
  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify spirocyclic geometry and amine functionality. Compare with spectral data of analogous compounds (e.g., Ethyl 1-oxaspiro[2.5]octane-6-carboxylate ).
  • Purity assessment : LC-MS with UV detection (≥98% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
  • Stability testing : Monitor degradation under ambient vs. inert storage using TGA/DSC .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution or ring-opening reactions?

  • Methodological Answer :
  • Quantum mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for ring-opening pathways.
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents vs. water) .
  • Validation : Corrogate computational results with experimental kinetic data from stopped-flow spectroscopy .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) or biological activity reports for this compound derivatives?

  • Methodological Answer :
  • Data triangulation : Cross-validate NMR assignments with 2D-COSY/HSQC and high-resolution MS. For biological assays, replicate studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) .
  • Error analysis : Quantify uncertainties in instrumentation (e.g., ±0.01 ppm for NMR calibration) and statistical variance (p < 0.05) .
  • Collaborative verification : Share raw data via repositories like Zenodo to enable peer validation .

Q. How can researchers design enantioselective syntheses of this compound using chiral catalysts or auxiliaries?

  • Methodological Answer :
  • Catalyst screening : Test chiral phosphine ligands (e.g., BINAP) or organocatalysts (e.g., proline derivatives) in asymmetric cyclization .
  • Chiral chromatography : Use HPLC with amylose-based columns to separate enantiomers and determine enantiomeric excess (ee) .
  • Mechanistic study : Employ kinetic resolution experiments and Eyring plots to elucidate stereochemical control .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic procedures and characterization data to ensure reproducibility?

  • Methodological Answer :
  • Experimental details : Report exact reagent stoichiometry, solvent grades, and reaction times (e.g., "stirred at 25°C for 48 h under N2_2") .
  • Supplemental information : Provide raw NMR/MS spectra and crystallographic data (if available) in supporting files .
  • FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via public repositories (e.g., PubChem for compound data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.